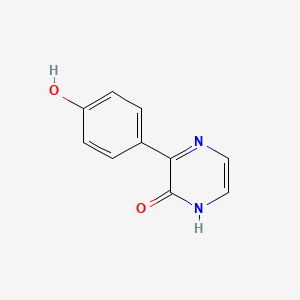

3-(4-Hydroxyphenyl)pyrazin-2-OL

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An impurity of Amoxicillin

Analyse Biochimique

Biochemical Properties

3-(4-Hydroxyphenyl)pyrazin-2-OL plays a role in biochemical reactions primarily as an impurity in antibiotic synthesis. It interacts with enzymes involved in the synthesis and degradation of antibiotics. Specifically, it is known to interact with penicillin-binding proteins, which are crucial for the synthesis of bacterial cell walls . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, potentially inhibiting their activity and affecting the overall efficacy of the antibiotics.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by interfering with cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in antibiotic resistance, thereby impacting cellular metabolism and the ability of bacteria to survive in the presence of antibiotics . Additionally, this compound can disrupt cellular homeostasis by altering the balance of reactive oxygen species within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the weakening of bacterial cell walls, making them more susceptible to lysis. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in antibiotic resistance and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in bacterial cells, such as the upregulation of stress response genes and the development of antibiotic resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of antibiotics. It interacts with enzymes such as penicillin-binding proteins and beta-lactamases, which play key roles in the metabolism of beta-lactam antibiotics . These interactions can affect metabolic flux and the levels of metabolites involved in antibiotic synthesis and resistance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the bacterial cell wall, where it interacts with penicillin-binding proteins to exert its inhibitory effects. The precise localization of this compound within cells can determine its impact on cellular processes and overall efficacy as an antibiotic impurity.

Activité Biologique

3-(4-Hydroxyphenyl)pyrazin-2-OL is a chemical compound with notable biological activities, particularly in the context of antibiotic interactions and potential implications in microbial resistance. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2, with a molecular weight of 188.18 g/mol. Its structure consists of a pyrazin-2-ol core linked to a 4-hydroxyphenyl group. The compound's SMILES notation is Oc1ccc(cc1)c2nccnc2O, and its InChI representation is InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) .

Biological Activity

This compound exhibits significant biological activity, particularly in its interactions with bacterial enzymes. Key findings include:

1. Interaction with Antibiotic Targets:

- The compound interacts with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction can inhibit bacterial growth and influence mechanisms of antibiotic resistance by altering gene expression related to antibiotic metabolism .

- It has been noted that this compound can affect cellular processes by interfering with signaling pathways and gene expression. At varying dosages in animal models, it has shown both minimal effects at low concentrations and toxic effects at higher doses, including oxidative stress and cellular damage .

2. Role in Antibiotic Resistance:

- Research indicates that this compound may contribute to the development of antibiotic resistance in bacterial strains through its inhibitory effects on beta-lactam antibiotics .

Synthesis and Characterization

This compound can be synthesized as a by-product during the production of amoxicillin. The synthesis typically involves refluxing appropriate precursors under controlled conditions. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to verify the compound's structure .

Case Studies

Several studies have evaluated the biological activity of pyrazine derivatives, including this compound:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazine derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of activity against different bacterial strains, reinforcing the significance of structural modifications on biological efficacy .

Study 2: Toxicological Assessment

Another research focused on the toxicological impact of this compound in animal models. Findings suggested that at higher concentrations, the compound induced oxidative stress and cell damage, highlighting the need for careful dosage management in potential therapeutic applications .

Comparative Analysis

The following table summarizes structural similarities between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxyphenylpyrazine | Pyrazine derivative | Lacks hydroxyl group on the pyrazine ring |

| 3-Amino-4-hydroxyphenylpyrazine | Amino-substituted | Contains an amino group instead of hydroxyl |

| 3-(4-Methoxyphenyl)pyrazin-2-OL | Methoxy-substituted | Features a methoxy group instead of hydroxyl |

| 3-(4-Hydroxyphenyl)-1H-pyrazin-2-one | Related pyrazinone | Different functional group arrangement |

These compounds differ primarily in their substituents on the phenyl or pyrazine rings, which can significantly influence their biological activity and chemical reactivity .

Applications De Recherche Scientifique

Antibiotic Synthesis and Impurity Monitoring

3-(4-Hydroxyphenyl)pyrazin-2-OL is primarily recognized as an impurity in the synthesis of antibiotics, particularly amoxicillin. It can form during the production process and must be monitored to ensure product purity and efficacy . Its presence as an impurity necessitates rigorous analytical techniques for characterization, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry.

Interaction with Bacterial Enzymes

The compound exhibits significant biological activity by interacting with bacterial enzymes, particularly penicillin-binding proteins (PBPs). These proteins are crucial for bacterial cell wall synthesis; thus, the inhibition of PBPs by this compound can lead to reduced bacterial growth and contribute to antibiotic resistance mechanisms . Research indicates that the compound can alter gene expression related to antibiotic metabolism, thereby influencing bacterial survival in the presence of antibiotics .

Toxicological Studies

In animal models, this compound has shown varying effects depending on dosage. At low concentrations, it exhibits minimal effects; however, at higher doses, it can induce oxidative stress and cellular damage . Understanding these toxicological effects is crucial for assessing safety in pharmaceutical formulations.

Cellular Effects

The compound affects cellular processes by interfering with signaling pathways and gene expression related to antibiotic resistance. Its interaction with PBPs inhibits their function, which can compromise the effectiveness of beta-lactam antibiotics . Additionally, it plays a role in metabolic pathways associated with antibiotic synthesis and degradation.

Potential Applications in Research

Due to its biological activity, this compound may serve as a valuable tool in studying antibiotic resistance mechanisms. Research into its interaction profile with various biological targets could provide insights into developing new strategies for combating resistant bacterial strains .

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxyphenylpyrazine | Pyrazine derivative | Lacks hydroxyl group on the pyrazine ring |

| 3-Amino-4-hydroxyphenylpyrazine | Amino-substituted | Contains an amino group instead of hydroxyl |

| 3-(4-Methoxyphenyl)pyrazin-2-OL | Methoxy-substituted | Features a methoxy group instead of hydroxyl |

| 3-(4-Hydroxyphenyl)-1H-pyrazin-2-one | Related pyrazinone | Different functional group arrangement |

These compounds differ primarily in their substituents on the phenyl or pyrazine rings, which can significantly influence their biological activity and chemical reactivity .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKDJXWCPVPHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126247-63-0 | |

| Record name | 3-(4-Hydroxyphenyl)pyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-HYDROXYPHENYL)-2(1H)-PYRAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PRR54P75N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.